molecular formula C21H27NO3 B2388439 (3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid CAS No. 2375254-56-9

(3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid

Cat. No.: B2388439
CAS No.: 2375254-56-9
M. Wt: 341.451
InChI Key: KYJWDXHLQPXSAU-IZKAZRHKSA-N
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Description

(3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenyl group, and a hexahydroisoindole core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Diels-Alder reaction, which forms the hexahydroisoindole core. This reaction can be carried out using various dienophiles and dienes under controlled conditions to ensure high stereoselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining the desired purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl group to a hydroxyl group.

    Substitution: Various nucleophiles can replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

(3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • (3R,7aR)-2-cyclohexyl-1-oxo-3-phenyl-octahydro-1H-isoindole-3a-carboxylic acid
  • (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

Uniqueness

What sets (3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of both cyclohexyl and phenyl groups. These features contribute to its unique chemical properties and potential biological activities .

Properties

IUPAC Name

(3S,7aS)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c23-19-17-13-7-8-14-21(17,20(24)25)18(15-9-3-1-4-10-15)22(19)16-11-5-2-6-12-16/h1,3-4,9-10,16-18H,2,5-8,11-14H2,(H,24,25)/t17-,18+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJWDXHLQPXSAU-IZKAZRHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(C3(CCCCC3C2=O)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2[C@H](C3(CCCC[C@@H]3C2=O)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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